Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a carbonyl group
Mechanism of Action
Target of Action
The primary targets of Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate are currently unknown
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More research is needed to understand the specific pathways affected by this compound.
Result of Action
As a piperidine derivative, it may have potential pharmacological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of a quinoline moiety and a piperidine ring, which may confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Biological Activity
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate (CAS: 349440-98-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a quinoline moiety, which is known for its diverse biological activities. The molecular structure can be represented as follows:
- Chemical Formula : C19H20N2O3
- Molecular Weight : 320.38 g/mol
- CAS Number : 349440-98-8
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. For instance, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | Staphylococcus aureus | < 16 µg/mL |
5b | Escherichia coli | < 32 µg/mL |
5c | Bacillus subtilis | < 64 µg/mL |
In particular, compounds derived from the quinoline framework demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC values lower than those of standard antibiotics .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Studies focusing on histone deacetylases (HDACs), which are critical in cancer biology, revealed that certain derivatives exhibited promising inhibitory activity.
Compound | HDAC Inhibition (%) at 2 µM |
---|---|
D11 | 63.49% |
D12 | 74.91% |
D28 | 68.00% |
These findings suggest that structural modifications can enhance binding affinity and selectivity towards specific HDAC isoforms, making these compounds potential candidates for cancer therapeutics .
Cytotoxicity Studies
Cytotoxicity assays using human embryonic lung fibroblast (HELF) cells showed that many synthesized derivatives exhibited low toxicity, with IC50 values above 100 µM, indicating a favorable safety profile. For example:
Compound | IC50 (µM) |
---|---|
7a | >100 |
7b | >100 |
12d | >100 |
This suggests that while these compounds are effective against target enzymes, they may have minimal adverse effects on normal cells .
Case Studies
- Antibacterial Evaluation : A study synthesized various quinoline derivatives and tested them against clinical isolates of E. coli and S. aureus. The results showed that modifications in the quinoline structure significantly influenced antibacterial potency, with some compounds achieving MIC values comparable to existing antibiotics .
- HDAC Inhibition : In a series of experiments aimed at evaluating HDAC inhibitors, several derivatives were found to selectively inhibit HDAC3 with high potency. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition .
Properties
IUPAC Name |
methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUFOCCEYCMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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